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2-Azabicyclo[2.1.1]hexan-4-ol

Cat. No.: B13521232
M. Wt: 99.13 g/mol
InChI Key: JPBJBTWGJUNQGX-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Organic Chemistry

Bridged bicyclic compounds are molecules containing two rings that share three or more atoms, creating a rigid, three-dimensional structure. chemistrylearner.comwikipedia.org This inherent rigidity distinguishes them from more flexible acyclic or monocyclic systems and has profound implications for their chemical and physical properties. The defined spatial arrangement of atoms influences reactivity, stability, and interactions with biological targets. chemistrylearner.com

The structural constraints of bridged systems can lead to unusual bonding and high levels of ring strain, as exemplified by Bredt's Rule, which states that a double bond cannot be placed at a bridgehead position in small bicyclic systems due to the geometric impossibility of achieving the required planar sp² hybridization. chemca.in These unique structural features make bridged bicyclic compounds valuable frameworks in the synthesis of natural products, pharmaceuticals, and agrochemicals. chemistrylearner.comnih.gov Their well-defined and predictable conformations are particularly sought after in drug design, where a molecule's shape is critical for its biological activity. d-nb.info

Conformational Rigidity and Unique Stereoelectronic Effects of 2-Azabicyclo[2.1.1]hexanes

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold is a prime example of a conformationally constrained system. nih.govcdnsciencepub.com Its structure can be viewed as a pyrrolidine (B122466) ring locked into a specific pucker by a methylene (B1212753) bridge. cdnsciencepub.comnih.gov This rigidity is a key feature, making aza-BCHs attractive as sp³-rich surrogates for planar aromatic rings in drug discovery, a concept often referred to as "escaping from flatland." nih.govnuph.edu.ua Incorporating such three-dimensional scaffolds can improve physicochemical properties like solubility and metabolic stability. nih.gov

Stereoelectronic effects, which describe the influence of orbital alignment on molecular properties and reactivity, are particularly pronounced in rigid systems like 2-azabicyclo[2.1.1]hexanes. wikipedia.orgbaranlab.org These effects arise from interactions between bonding, non-bonding, and anti-bonding orbitals and are highly dependent on the molecule's geometry. wikipedia.orgnih.govchemrxiv.org In the aza-BCH framework, the fixed orientation of the nitrogen lone pair and adjacent bonds dictates the molecule's reactivity and the stability of its substituted derivatives. nih.govnih.gov For instance, the system has been studied as a constrained analogue of the amino acid proline, where its rigid structure has implications for peptide conformation. nih.govnuph.edu.ua

Historical Context of 2-Azabicyclo[2.1.1]hexane Discovery and Initial Synthetic Efforts

Interest in the 2-azabicyclo[2.1.1]hexane scaffold grew significantly after the isolation of the naturally occurring amino acid 2,4-methanoproline from the seeds of Ateleia herbert smithii in 1980. nuph.edu.uanuph.edu.ua This natural product contains the core aza-BCH skeleton. Early synthetic work focused on creating this unique ring system, which presented a considerable challenge.

Initial synthetic strategies often relied on photochemical reactions. acs.org Intramolecular [2+2] photocycloadditions of vinylogous amides or related structures proved to be a viable method for constructing the strained bicyclic core. acs.orgresearchgate.netucl.ac.uk Another early approach involved the reductive cyclization of precursors like 3-(chloromethyl)cyclobutanone. researchgate.net Other methods included starting from pyridine (B92270) or using rearrangements of other bicyclic systems. figshare.comresearchgate.netacs.org An efficient synthesis was later developed starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640), which was itself prepared photochemically. nih.govacs.org These pioneering efforts laid the groundwork for the more advanced and modular synthetic routes available today.

Overview of Research Trajectories for 2-Azabicyclo[2.1.1]hexan-4-ol and its Analogs

Research into this compound and its analogs is driven by the need for functionalized building blocks for medicinal chemistry and materials science. nih.govnih.gov The introduction of a hydroxyl group at the C4 position provides a handle for further chemical modification.

The synthesis of hydroxy-substituted 2-azabicyclo[2.1.1]hexanes has been achieved through several routes. One common strategy involves the reduction of a corresponding ketone. cdnsciencepub.com Another approach is the nucleophilic displacement of a suitable leaving group, such as a halide, on the bicyclic framework. nih.gov For example, syntheses of 5-anti-hydroxy-2-azabicyclo[2.1.1]hexanes have been reported via the reduction of 5-anti,6-anti-bromohydrins. nih.govresearchgate.net A synthesis of the hydroxy derivative was also achieved from an intermediary disulfonamide, where an activated amino group was displaced by potassium acetate (B1210297), followed by further steps. nih.govacs.org

The development of synthetic methods has enabled the creation of a diverse library of 2-azabicyclo[2.1.1]hexane analogs with various substituents, including halogens, azides, and thiophenyl groups, in addition to the hydroxyl group. nih.govresearchgate.net These efforts are focused on producing stereochemically pure compounds with defined spatial orientations of their functional groups, which is critical for their application as scaffolds in drug discovery. nih.govcdnsciencepub.com

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B13521232 2-Azabicyclo[2.1.1]hexan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-azabicyclo[2.1.1]hexan-4-ol

InChI

InChI=1S/C5H9NO/c7-5-1-4(2-5)6-3-5/h4,6-7H,1-3H2

InChI Key

JPBJBTWGJUNQGX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CN2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azabicyclo 2.1.1 Hexan 4 Ol and Its Core Structure

Direct Synthesis Approaches to the 2-Azabicyclo[2.1.1]hexane Ring System

The construction of the strained 2-azabicyclo[2.1.1]hexane ring system presents a unique synthetic challenge. Various strategies have been developed to assemble this valuable scaffold, primarily revolving around photochemical and metal-catalyzed cycloaddition reactions.

Photochemical Cyclization Strategies

Photochemical methods are powerful tools for the formation of strained ring systems, and they have been successfully applied to the synthesis of the 2-azabicyclo[2.1.1]hexane core. These strategies often involve the light-induced formation of key carbon-carbon bonds.

Intramolecular [2+2] photocycloaddition is a prominent method for constructing the 2-azabicyclo[2.1.1]hexane skeleton. colab.ws This approach typically involves the irradiation of a molecule containing two appropriately positioned alkene moieties, leading to their union and the formation of a cyclobutane (B1203170) ring, which constitutes a key feature of the bicyclic system. For instance, the photocycloaddition of N-allylic dehydroalanine (B155165) derivatives has been utilized to produce various substituted 2,4-methanoprolines, which are derivatives of 2-azabicyclo[2.1.1]hexane. researchgate.net This method has proven effective for synthesizing derivatives with carboxyalkyl, alkyl, and fluorine substituents in moderate yields. researchgate.net

Recent advancements have also demonstrated the use of visible light-driven intramolecular crossed [2+2] photocycloadditions. rsc.org One such strategy employs a Lewis acid catalyst to achieve high yields and enantioselectivity in the synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes from α,β-unsaturated acyl pyrazoles, showcasing the potential for asymmetric synthesis. chemrxiv.org Flow photochemistry has also been employed for the multigram-scale synthesis of related heterocyclic systems, such as 2-thia-3-azabicyclo[2.1.1]hexane 2,2-dioxides, via intramolecular [2+2] cycloaddition, highlighting the scalability of this photochemical approach. chemrxiv.org

Substrate TypeReaction ConditionsKey Features
N-allylic dehydroalanine derivativesPhotochemical irradiationAccess to substituted 2,4-methanoprolines researchgate.net
α,β-Unsaturated acyl pyrazolesVisible light, Lewis acid catalystEnantioselective synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes chemrxiv.org
Appropriately substituted dienesFlow photochemistryMultigram scale synthesis of related bridged systems chemrxiv.org
Starting MaterialKey ReagentsProductReference
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640)Phenylselenyl bromide, Sodium hydride2-Azabicyclo[2.1.1]hexane derivatives nih.govresearchgate.net

Metal-Catalyzed Cycloaddition Reactions

Metal catalysis offers a powerful and often milder alternative to photochemical methods for the synthesis of complex cyclic molecules. Several metal-catalyzed cycloaddition strategies have been developed for the efficient construction of the 2-azabicyclo[2.1.1]hexane core.

A significant advancement in the synthesis of chiral 2-azabicyclo[2.1.1]hexanes is the enantioselective zinc-catalyzed formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. researchgate.netsnnu.edu.cn This method provides an efficient route to valuable C(sp³)-rich bridged ring scaffolds, which are of interest as phenyl bioisosteres in drug discovery. researchgate.net The reaction proceeds under mild conditions and has been shown to be scalable. researchgate.net The use of a chiral zinc catalyst allows for high levels of enantioselectivity, addressing the critical need for enantioenriched saturated bicyclic compounds in medicinal chemistry. researchgate.netacs.org This approach has been successfully applied to a range of BCBs featuring ester, ketone, and amide functionalities, as well as various N-aryl imines, demonstrating its modularity. acs.org

CatalystReactantsKey Outcome
Chiral Zinc ComplexBicyclo[1.1.0]butanes, IminesEnantioselective synthesis of 2-azabicyclo[2.1.1]hexanes researchgate.netsnnu.edu.cn
Confined imidodiphosphorimidate (IDPi) Brønsted acidBicyclo[1.1.0]butanes, N-aryl iminesAsymmetric organocatalytic formal [3+2] cycloaddition acs.orgnih.gov

Copper catalysts have also proven effective in mediating the [3+2] cycloaddition of bicyclo[1.1.0]butanes with various partners to yield the 2-azabicyclo[2.1.1]hexane core. A modified Cu(OTf)₂-catalyzed [3+2] cyclization of BCBs and electron-deficient imines has been developed for the synthesis of multisubstituted 2-azabicyclo[2.1.1]hexanes. acs.org This reaction proceeds efficiently with α-imino esters and ketones. acs.org

Furthermore, a catalyst-controlled chemodivergent reaction using either copper(I) or gold(I) has been reported. acs.org In this system, the copper(I) catalyst selectively promotes a formal [3+2] cycloaddition of bicyclo[1.1.0]butane amides with azadienes to furnish bicyclo[2.1.1]hexanes with high efficiency and chemoselectivity. acs.orgnih.gov This highlights the ability of copper catalysts to precisely control the reaction pathway towards the desired bicyclic product.

CatalystReactantsProductKey Features
Cu(OTf)₂Bicyclo[1.1.0]butanes, Electron-deficient iminesMultisubstituted 2-azabicyclo[2.1.1]hexanesEfficient with α-imino esters and ketones acs.org
Cu(I) complexBicyclo[1.1.0]butane amides, AzadienesBicyclo[2.1.1]hexanesHigh efficiency and chemoselectivity acs.orgnih.gov
Scandium Triflate (Sc(OTf)₃) Catalysis in Bicyclo[2.1.1]hexane Synthesis

Scandium triflate (Sc(OTf)₃) has emerged as a highly effective Lewis acid catalyst for the synthesis of bicyclo[2.1.1]hexane frameworks. nih.gov It facilitates formal cycloaddition reactions, demonstrating superior catalytic activity in certain cases compared to other metal triflates like those of lanthanum and ytterbium. acs.org

One notable application is the Sc(OTf)₃-catalyzed (3+2) annulation of bicyclo[1.1.0]butanes (BCBs) with ynamides. rsc.orgrsc.org This reaction provides a direct, one-step synthesis of 2-amino-bicyclo[2.1.1]hexenes under mild conditions. rsc.orgrsc.org The proposed mechanism involves the activation of the BCB by Sc(OTf)₃, followed by a nucleophilic attack from the ynamide. rsc.org This leads to the formation of a keteniminium intermediate which then undergoes annulation to yield the final product. rsc.orgrsc.org This method is significant as it utilizes the carbon-carbon triple bond of ynamides as a coupling partner for BCBs for the first time, introducing a functionalizable amino group. rsc.org

Furthermore, Sc(OTf)₃ has been identified as an efficient catalyst for the formal (4+3) cycloaddition of silyl (B83357) dienol ethers with BCBs, leading to the formation of bicyclo[4.1.1]octane units. nih.gov In some reactions, Sc(OTf)₃ can promote a [2π+2σ] reaction between BCB esters and alkenes, resulting in bicyclo[2.1.1]hexanes with a spirocyclic quaternary carbon center. researchgate.net A relay catalysis system using both gold and Sc(OTf)₃ has also been developed for the rapid construction of oxa-spiro-bicyclo[2.1.1]hexanes. acs.org In this cascade reaction, a gold-catalyzed cycloisomerization is followed by a Sc(OTf)₃-catalyzed [3+2] cycloaddition with BCBs. acs.org

The versatility of Sc(OTf)₃ is further highlighted in its ability to catalyze ring-opening reactions of highly strained bicyclo[1.1.0]butanes, providing access to synthetically challenging 2-aminobicyclo[2.1.1]hexanes. researchgate.net In a comparative study of Lewis acids for the intermolecular formal [8π+2σ] cycloaddition of azaheptafulvene with BCBs, scandium triflate was found to be the superior catalyst among various metal triflates. acs.org

CatalystReactantsProductKey Features
Sc(OTf)₃Bicyclo[1.1.0]butanes (BCBs), Ynamides2-Amino-bicyclo[2.1.1]hexenesOne-step, mild conditions, (3+2) annulation. rsc.orgrsc.org
Sc(OTf)₃Silyl dienol ethers, BCBsBicyclo[4.1.1]octanesFormal (4+3) cycloaddition. nih.gov
Au(I)/Sc(III)Alkynyl alcohols, BCBsOxa-spiro-bicyclo[2.1.1]hexanesBimetallic cascade catalysis. acs.org
Sc(OTf)₃Bicyclo[1.1.0]butanes2-Aminobicyclo[2.1.1]hexanesStrain-release driven ring-opening. researchgate.net
Sc(OTf)₃Azaheptafulvene, BCBsCycloheptatriene-fused 2-azabicyclo[3.1.1]heptanesSuperior catalytic performance in [8π+2σ] cycloaddition. acs.org

Organocatalytic Asymmetric Synthesis

The development of enantioselective methods for the synthesis of the 2-azabicyclo[2.1.1]hexane scaffold is crucial for its application in drug discovery. Organocatalysis has provided a powerful platform for achieving high levels of stereocontrol in these transformations. nih.govacs.orgwilddata.cn

A significant breakthrough in the asymmetric synthesis of 2-azabicyclo[2.1.1]hexanes involves the use of a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst. nih.govacs.orgwilddata.cn This organocatalyst effectively catalyzes the formal cycloaddition reaction between bicyclo[1.1.0]butanes (BCBs) and N-aryl imines under mild conditions. nih.govacs.orgwilddata.cn The reaction proceeds with high enantioselectivity, achieving up to a 99:1 enantiomeric ratio (er). nih.govacs.org

This methodology is applicable to a range of BCBs that feature ester, ketone, and amide functionalities. nih.govacs.orgnih.gov Experimental evidence suggests that the reaction follows a stepwise mechanism. nih.govacs.orgnih.gov The development of this Brønsted acid-catalyzed approach represents a key advancement, providing modular access to chiral azabicyclo[2.1.1]hexanes. nih.govacs.org

The stereochemical outcome of these organocatalytic reactions is dictated by the chiral environment created by the catalyst. In the case of the IDPi Brønsted acid, its confined structure plays a crucial role in controlling the facial selectivity of the nucleophilic attack of the imine on the activated BCB. nih.govacs.org Different N-protecting groups on the imine have been shown to influence the enantioselectivity, with N-aryl groups generally providing high levels of stereocontrol. nih.gov For instance, while a tosyl (Ts) group on the imine nitrogen resulted in no reaction, carbamate (B1207046) protecting groups like Boc and Cbz yielded the desired products but with low enantioselectivity. nih.gov

The robustness of the stereochemical information installed via this method has been demonstrated by further transformations. For example, the 1,2-addition of n-butyllithium to a chiral 2-azabicyclo[2.1.1]hexane derivative proceeded without any loss of the established enantiomeric purity. nih.gov The absolute configuration of the products has been confirmed through X-ray analysis. nih.govacs.org

CatalystReactantsProductEnantiomeric Ratio (er)
Imidodiphosphorimidate (IDPi) Brønsted acidBicyclo[1.1.0]butanes (BCBs), N-aryl iminesChiral 2-azabicyclo[2.1.1]hexanesUp to 99:1 nih.govacs.org

Intramolecular Cyclization and Rearrangement Routes

Intramolecular reactions provide an effective strategy for the construction of the strained 2-azabicyclo[2.1.1]hexane ring system. These methods often involve the formation of a key bond to close the bicyclic structure from a pre-functionalized acyclic or monocyclic precursor.

An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system has been achieved starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. acs.orgnih.govacs.org A key step in this strategy is the stereoselective electrophilic addition of phenylselenyl bromide to the double bond of a cyclobutene (B1205218) dicarbamate derived from the starting anhydride. acs.orgnih.govacs.org The subsequent ring closure of the resulting intermediate in the presence of a base like sodium hydride affords the 2-azabicyclo[2.1.1]hexane core. acs.orgnih.govacs.org This method allows for the multigram-scale preparation of these bicyclic compounds. acs.org From this core structure, derivatives such as the corresponding amino, hydroxy, and carboxylic acid functionalized compounds can be synthesized. acs.orgnih.gov For instance, the hydroxy derivative, a form of 2-azabicyclo[2.1.1]hexan-4-ol, can be obtained through a series of steps including displacement of an activated amino group with potassium acetate (B1210297). acs.orgnih.gov

The rearrangement of N-heteroaryl precursors offers another pathway to the 2-azabicyclo[2.1.1]hexane skeleton. One such approach involves the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ion electrophiles. researchgate.netnih.gov The course of the reaction, either rearrangement to the 2-azabicyclo[2.1.1]hexane system or unrearranged 1,2-addition, is influenced by the solvent and the specific electrophile used. researchgate.netnih.gov For example, the reaction with bromine in the polar aprotic solvent nitromethane (B149229) leads exclusively to the rearranged dibromo-2-azabicyclo[2.1.1]hexane. researchgate.netnih.gov In contrast, using pyridinium (B92312) bromide perbromide in dichloromethane (B109758) results in the unrearranged product. nih.gov This demonstrates how neighboring group participation by the nitrogen atom can be controlled to direct the reaction towards the desired bicyclic system. researchgate.netnih.gov

Another rearrangement route starts from 3-(chloromethyl)cyclobutanone. acs.org Imination of this previously unknown cyclobutanone (B123998) followed by reductive cyclization yields the 2-azabicyclo[2.1.1]hexane framework. acs.org This method highlights the utility of rearrangement reactions in constructing this strained bicyclic scaffold.

PrecursorKey Reagents/ConditionsProduct
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydridePhenylselenyl bromide, Sodium hydride2-Azabicyclo[2.1.1]hexane derivatives acs.orgnih.govacs.org
N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enesBromine, Nitromethane5,6-Dibromo-2-azabicyclo[2.1.1]hexane researchgate.netnih.gov
3-(Chloromethyl)cyclobutanoneImination, Reductive cyclization2-Azabicyclo[2.1.1]hexane acs.org

Functional Group Introduction to 2-Azabicyclo[2.1.1]hexane Skeletons for 4-ol Installation

The introduction of a hydroxyl group at the C4 position of the 2-azabicyclo[2.1.1]hexane core can be accomplished through various synthetic strategies, including direct oxidation of precursors or as part of a more complex, precursor-driven route.

The installation of a hydroxyl group onto a pre-formed 2-azabicyclo[2.1.1]hexane skeleton often involves the oxidation of a suitable precursor. One direct method involves the oxidation of a C-H bond, though this is less common for this specific scaffold. A more frequent strategy is the oxidation of a related functional group that is already in place.

For instance, the oxidation of other alcohol functionalities on the ring system can be used to form ketones, which can then be reduced to the desired alcohol. researchgate.net The oxidation of a 5-bromo-2-azabicyclo[2.1.1]hexan-6-ol derivative has been shown to produce a strained ketone, 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane. researchgate.net While not directly yielding the 4-ol, this demonstrates the viability of oxidation on this bicyclic system.

A more direct precursor is a derivative where the 4-position is functionalized with a group amenable to conversion into a hydroxyl group. A prominent example is the oxidation of a 4-hydroxymethyl group. In a synthetic sequence starting from a bicyclic lactone, a 4-hydroxymethyl derivative was produced, which was then oxidized using a RuCl₃/NaIO₄ mixture to yield the corresponding carboxylic acid. nuph.edu.ua Conversely, a carboxylic acid can be a precursor to the alcohol. A reported synthesis of a beta-isomer of 2,4-methanoproline involved the oxidation of the alcohol function of a hydroxy derivative under Jones conditions to afford the carboxylic derivative. nih.gov This highlights that the interconversion between the alcohol and carboxylic acid at this position is a well-established method for functional group manipulation.

Hydroxylation can also be achieved via the hydrolysis of suitable esters or through nucleophilic substitution reactions. smolecule.com For example, displacement of an activated amino group with potassium acetate can yield an acetate intermediate, which upon hydrolysis furnishes the desired hydroxyl derivative. nih.gov

Achieving stereocontrol in the synthesis of substituted 2-azabicyclo[2.1.1]hexanes is crucial, and several methods have been developed to install the 4-hydroxy group stereoselectively. researchgate.net One key strategy involves a stereoselective electrophilic addition to a cyclobutene precursor. An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. nih.govresearchgate.net This photochemical-derived starting material is converted to a cyclobutene dicarbamate, which then undergoes a stereoselective electrophilic addition of phenylselenyl bromide to the double bond, setting the stereochemistry for the subsequent ring closure. nih.govresearchgate.net

Another powerful method for stereocontrolled functionalization involves rearrangement routes. The first syntheses of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes containing syn-hydroxy and syn-fluoro substituents were achieved in a stereocontrolled manner. researchgate.netacs.org These reactions proceed via regioselective additions to aziridinium (B1262131) ions formed from 6-exo-halo-5-endo-X-2-azabicyclo[2.2.0]hexanes (where X = F, OH), demonstrating that the stereochemistry of the final product is dictated by the rearrangement of a carefully selected precursor. researchgate.netacs.org While this example pertains to the 5- and 6-positions, the principles of using strained precursors and controlling rearrangement pathways are central to achieving stereoselectivity in this bicyclic system.

The table below summarizes a key stereoselective reaction.

Table 1: Stereoselective Synthesis via Electrophilic Addition
Step Starting Material Reagents Intermediate Key Feature Reference
1 cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride Multiple steps Cyclobutene dicarbamate Formation of key precursor nih.gov
2 Cyclobutene dicarbamate Phenylselenyl bromide Bromo-selenyl adduct Stereoselective electrophilic addition nih.gov
3 Bromo-selenyl adduct Sodium hydride 2-Azabicyclo[2.1.1]hexane derivative Ring closure nih.gov

Many successful syntheses of this compound rely on constructing the bicyclic skeleton from a precursor that either already contains the hydroxyl group or a functional handle that can be readily converted to it.

A well-documented approach begins with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. nih.gov The synthesis proceeds by converting this anhydride into an intermediary disulfonamide. From this intermediate, the syntheses of hydroxy and carboxylic derivatives are achieved. Specifically, the displacement of an activated amino group by potassium acetate yields a hydroxy derivative after three subsequent steps. nih.gov

Another sophisticated precursor-based approach involves the double recyclization of an oxetane (B1205548) ring, which allows for the preparation of a 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivative in just four steps. nuph.edu.ua This 4-hydroxymethyl derivative is a direct precursor to the 4-ol, where the hydroxymethyl group can be further manipulated or retained. nuph.edu.ua This route has been re-established and adjusted for large-scale production, underscoring its utility. nuph.edu.ua

The following table outlines a precursor-based synthesis.

Table 2: Precursor-based Synthesis of a 4-Hydroxymethyl Derivative
Step Precursors Product of Step Yield Key Transformation Reference
1 Dichloride and diisopropyl malonate Spiro-derivative 64% Spirocyclization nuph.edu.ua
2 Spiro-derivative Bicyclic lactone 62% Acidic rearrangement nuph.edu.ua
3 Bicyclic lactone Amino acid intermediate 80% Curtius rearrangement and recyclization nuph.edu.ua
4 Amino acid intermediate N-Boc-4-hydroxymethyl-2,4-methanoproline 32% (over 4 steps) Boc protection nuph.edu.ua

Scalability and Efficiency in 2-Azabicyclo[2.1.1]hexane-4-ol Synthesis

The transition from laboratory-scale synthesis to multigram and kilogram production is a critical step for the practical application of 2-azabicyclo[2.1.1]hexane derivatives as building blocks.

Significant progress has been made in scaling up the synthesis of key precursors to this compound. An optimized approach for 4-substituted 2,4-methanoproline derivatives, which are closely related to the target compound, has been successfully scaled. nuph.edu.ua By carefully selecting starting materials and optimizing the isolation procedure, a key bicyclic building block, N-Boc-4-hydroxymethyl-2,4-methanoproline, was prepared on a 0.7 kg scale in a single run. nuph.edu.uaresearchgate.net This was achieved with a 32% yield over five laboratory steps. nuph.edu.ua

Further demonstrating scalability, the synthesis of a key bicyclic lactone intermediate was scaled up to 1.10 kg with no noticeable loss in efficiency. nuph.edu.ua Subsequent transformations of these large-scale intermediates, including oxidation, deoxyfluorination, and the Curtius reaction, have been used to produce various valuable polyfunctionalized building blocks on a 10–60 g scale. nuph.edu.ua Additionally, other methodologies, such as those involving [3+2] cycloadditions, have been successfully scaled to the ten-gram level, producing significant quantities of multisubstituted aza-BCHs. acs.org

Optimization of reaction conditions is paramount for achieving high yields, especially in large-scale synthesis. In the production of the bicyclic lactone intermediate mentioned above, it was found that using dibromide and diethylmalonate as precursors was more effective than the corresponding dichloride and diisopropyl malonate, increasing the two-step yield from 40% to 64%. nuph.edu.ua

A critical optimization for large-scale production was the development of an isolation procedure that avoids ion-exchange column chromatography, which is impractical at scale. nuph.edu.ua For the synthesis of a key hydrophilic amino acid intermediate, the compound was converted directly to its N-Boc protected form without isolation of the amphiphilic amino acid. nuph.edu.ua This allowed for a straightforward extraction from the aqueous solution, enabling the 0.7 kg scale synthesis. nuph.edu.uaresearchgate.net

In other synthetic sequences, solvent choice and reagent selection have been optimized to improve yields. For example, in the N-atom deletion to form bicyclo[1.1.1]pentanes from aza-BCHs, a solvent switch from THF/H₂O to methanol (B129727) increased the NMR yield of one product from 65% to 94%. acs.org Similarly, the conversion of N-Boc amino acid to its methyl ester was achieved with a 70% isolated yield using MeI and K₂CO₃ in DMF, providing an alternative to a multi-step protection-deprotection sequence. nuph.edu.ua

The table below highlights key optimized conditions for large-scale synthesis.

Table 3: Optimized Conditions for Scalable Synthesis
Reaction Step Original Condition/Reagent Optimized Condition/Reagent Scale Yield Improvement Reference
Spiro-derivative formation Dichloride / Diisopropyl malonate Dibromide / Diethylmalonate 1.10 kg From 40% to 64% (2 steps) nuph.edu.ua
Intermediate Isolation Ion-exchange chromatography Direct conversion to N-Boc derivative and extraction 0.7 kg Enabled large-scale practicality nuph.edu.uanuph.edu.ua
N-atom Deletion THF/H₂O solvent Methanol solvent Lab scale From 65% to 94% (NMR yield) acs.org

Reactivity and Chemical Transformations of 2 Azabicyclo 2.1.1 Hexan 4 Ol and Its Derivatives

Functional Group Interconversions at the 4-position

The hydroxyl group at the 4-position of the 2-azabicyclo[2.1.1]hexane scaffold is a key site for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

Oxidation of the Alcohol Function

The secondary alcohol at the 4-position can be oxidized to the corresponding ketone, 2-azabicyclo[2.1.1]hexan-4-one. This transformation is a critical step in the synthesis of various analogs. For instance, oxidation of a bromo-substituted derivative of 2-azabicyclo[2.1.1]hexan-4-ol provides the strained ketone, 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane. researchgate.netresearchgate.net Jones oxidation has also been successfully employed to convert the alcohol function to a carboxylic acid derivative in related systems. researchgate.net Another effective method for this oxidation involves the use of a RuCl3/NaIO4 mixture, which has been shown to afford the corresponding carboxylic acid in high yield. nuph.edu.ua

PrecursorReagent/ConditionsProductYield
6-anti-bromo-5-anti-hydroxy-2-azabicyclo[2.1.1]hexaneJones Oxidation5-bromo-6-oxo-2-azabicyclo[2.1.1]hexaneNot Specified
4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivativeRuCl3/NaIO41-carboxy-2-azabicyclo[2.1.1]hexane-4-carboxylic acid89% nuph.edu.ua

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. However, the strained nature of the bicyclo[2.1.1]hexane system significantly influences the reactivity. Nucleophilic displacement of 5-anti-substituents is generally difficult. choudharylab.com For example, the solvolysis of a 5-anti-tosylate in acetic acid required high temperatures (164 °C) and resulted in ring-rearranged products rather than simple substitution. choudharylab.comnih.gov Despite these challenges, successful nucleophilic displacements of 5-anti-substituents in N-acyl-2-azabicyclo[2.1.1]hexanes by fluoride (B91410) have been reported, maintaining the integrity of the bicyclic structure. nih.gov The conversion of the alcohol to a fluoride has been achieved using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (BAST). choudharylab.com

SubstrateReagent/ConditionsProductObservations
5-anti-tosylbicyclo[2.1.1]hexaneAcetic acid, 164 °C4-cyclohexenyl tosylate, 4-cyclohexenyl acetate (B1210297), bicyclo[3.1.0]hex-2-yl acetateNo retention of the bicyclo[2.1.1]hexane structure. choudharylab.comnih.gov
N-acyl-5-anti-hydroxy-2-azabicyclo[2.1.1]hexaneBAST/CH2Cl2N-acyl-5-anti-fluoro-2-azabicyclo[2.1.1]hexaneSuccessful displacement with retention of the bicyclic core. choudharylab.com

Derivatization to Esters, Ethers, and other Oxygen-Containing Functionalities

The hydroxyl group of this compound and its derivatives can be readily derivatized to form esters and ethers. Standard esterification procedures can be employed. For example, methyl esters can be prepared efficiently using trimethylsilyldiazomethane in a methanolic benzene (B151609) solution. jst.go.jp

Reactions Involving the Azabicyclic Nitrogen Atom

The nitrogen atom in the 2-azabicyclo[2.1.1]hexane ring system is a versatile site for functionalization, enabling the introduction of a wide array of substituents.

N-Alkylation and N-Acylation Reactions

The secondary amine of the 2-azabicyclo[2.1.1]hexane core can undergo standard N-alkylation and N-acylation reactions. researchgate.net These reactions are crucial for introducing various protecting groups or for modifying the biological activity of the molecule. For example, N-Boc protection is commonly used in the synthesis of 2,4-methanoproline analogs. nuph.edu.ua

Participation of Amine Nitrogen in Reactions

The nitrogen atom can play a significant role in the reactivity of the bicyclic system through neighboring group participation. This participation is particularly evident in nucleophilic substitution reactions of derivatives with leaving groups at the 5- or 6-position. For instance, the displacement of 5(6)-anti-bromo substituents is facilitated by the amine nitrogen. researchgate.netnih.govpsu.edu The efficiency of these reactions is dependent on the solvent and the choice of metal salt, with DMSO and cesium salts often providing better yields and faster reaction rates. nih.govpsu.edu This nitrogen participation can also influence the stereochemical outcome of reactions. In the reactions of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with bromonium ions, nitrogen participation is favored in polar aprotic solvents like nitromethane (B149229), leading to rearranged products with the 2-azabicyclo[2.1.1]hexane skeleton. nih.gov

ReactantConditionsProductRole of Nitrogen
5(6)-anti-bromo-2-azabicyclo[2.1.1]hexanesNucleophile, DMSO or DMF5(6)-anti-substituted-2-azabicyclo[2.1.1]hexanesNeighboring group participation facilitates bromide displacement. nih.govpsu.edu
N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-eneBromine/nitromethaneanti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexaneNitrogen participation leads to skeletal rearrangement. nih.gov

Reactivity at Other Ring Positions

The 2-azabicyclo[2.1.1]hexane system can be synthesized or functionalized through various addition reactions. Electrophilic additions are often key steps in the formation of the bicyclic scaffold itself. For example, the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ion electrophiles can lead to rearranged 2-azabicyclo[2.1.1]hexane products. acs.orgresearchgate.net The choice of electrophile and solvent is critical in controlling the reaction outcome. With bromine in the polar aprotic solvent nitromethane, the reaction exclusively yields the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. acs.orgresearchgate.net In contrast, iodonium and phenylselenonium ions typically give unrearranged 1,2-addition products regardless of the solvent. acs.orgresearchgate.net A stereoselective electrophilic addition of phenylselenyl bromide to a cyclobutene (B1205218) dicarbamate is a key step in another efficient synthesis of the aza-BCH ring system. nih.govacs.org

Nucleophilic additions are primarily used to functionalize the scaffold, particularly at the C5 and C6 bridge positions. This is often achieved by first oxidizing a hydroxyl group to a strained ketone, such as 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane. researchgate.netcdnsciencepub.com This ketone intermediate can then react with various nucleophiles (e.g., organolithium and organomagnesium reagents) to introduce syn-alkyl and aryl groups or anti-alkyl and acyl substituents. researchgate.netcdnsciencepub.com These additions often show high facial selectivity, with attack occurring from the face syn to the nitrogen-containing bridge. cdnsciencepub.com

Furthermore, nucleophilic displacement reactions on substituted aza-BCHs provide a route to a wide array of functionalized derivatives. The displacement of 5(anti)-bromo substituents has been accomplished with nucleophiles such as acetate, azide, fluoride, thiophenol, and iodide, producing difunctionalized aza-BCHs. researchgate.netnih.gov These reactions are sensitive to the solvent and the choice of metal salt, with DMSO often being a superior solvent to DMF, and cesium salts providing higher yields than sodium salts. researchgate.netnih.gov

Table 2: Examples of Addition and Displacement Reactions
Starting MaterialReagent/ConditionsProduct TypeKey OutcomeReference
N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-eneBromine/NitromethaneRearranged DibromideElectrophilic addition with rearrangement acs.orgresearchgate.net
N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-eneIodonium ionsUnrearranged Addition ProductElectrophilic addition without rearrangement acs.orgresearchgate.net
Cyclobutene dicarbamatePhenylselenyl bromideSelenylated Cyclobutane (B1203170)Stereoselective electrophilic addition for ring closure precursor nih.govacs.org
5-Bromo-6-oxo-2-azabicyclo[2.1.1]hexaneOrganolithium/Organomagnesium reagentsSubstituted AlcoholsNucleophilic addition to a ketone, introducing C5/C6 side chains researchgate.netcdnsciencepub.com
N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneCesium acetate/DMSODiacetate DerivativeNucleophilic displacement of bromide nih.gov

Functionalization of the bridgehead (C1, C4) and bridge (C5, C6) positions of the 2-azabicyclo[2.1.1]hexane scaffold is essential for exploring its potential as a pharmacophore.

Bridgehead Derivatization (C1, C4): Direct functionalization of the bridgehead C–H bonds is challenging but can be achieved using modern catalytic methods. An iridium-catalyzed borylation reaction allows for the selective introduction of a boronic ester at the tertiary C–H bond of the bridgehead carbon. escholarship.org This transformation is highly selective and compatible with a wide range of functional groups, providing a versatile handle for subsequent cross-coupling reactions. escholarship.org Alternatively, substituents can be incorporated at the bridgehead position during the synthesis of the scaffold itself, for example, through intramolecular [2+2] photocycloaddition of appropriately substituted enamides. escholarship.orgnih.gov

Bridge Carbon Derivatization (C5, C6): The bridge carbons are more readily functionalized. As mentioned previously, oxidation of a C5-hydroxyl group to a ketone allows for the stereoselective addition of carbon nucleophiles to introduce alkyl, aryl, or acyl side chains. cdnsciencepub.com The stereochemical outcome of these additions is often controlled by the bicyclic framework, with nucleophiles preferentially attacking from the face syn to the nitrogen bridge. cdnsciencepub.com Heteroatom substituents can be introduced at the C5 and C6 positions through the rearrangement of 2-azabicyclo[2.2.0]hex-5-ene precursors or via nucleophilic displacement of leaving groups like halides. researchgate.netnih.gov These methods provide access to a variety of syn- and anti-substituted derivatives, including alcohols, halides, azides, and thiols. researchgate.netnih.gov

The inherent strain of the 2-azabicyclo[2.1.1]hexane system makes it susceptible to ring-opening and rearrangement reactions, which can be either productive pathways to desired structures or competing side reactions.

Rearrangement Pathways: The most significant rearrangement is the transformation of the 2-azabicyclo[2.2.0]hexane skeleton into the 2-azabicyclo[2.1.1]hexane system. acs.orgresearchgate.net This rearrangement is typically initiated by the electrophilic addition to the double bond of a 2-azabicyclo[2.2.0]hex-5-ene. The reaction proceeds through an aziridinium (B1262131) ion intermediate, which rearranges to the more stable [2.1.1] scaffold. acs.org This method is a primary route for synthesizing stereochemically defined, functionalized 2-azabicyclo[2.1.1]hexanes. acs.orgnih.gov For example, reacting N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with N-bromosuccinimide (NBS) in wet DMSO can produce mixtures of unrearranged bromohydrins and rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes. nih.gov

Ring Opening Pathways: Under certain conditions, the bicyclic core can undergo fragmentation. During N-atom deletion reactions to form BCPs, a competing pathway is β-fragmentation of a diradical intermediate, which leads to the formation of a ring-opened diene. escholarship.org The yield of this diene byproduct depends on the reaction conditions and the substrate. escholarship.org Additionally, the reaction of 2-azabicyclo[2.2.0]hex-5-ene precursors with certain electrophiles, such as chloronium and fluoronium ions, does not lead to rearrangement but instead results in cleavage of the four-membered ring to yield 4-aminomethyl-3-hydroxycyclobutene derivatives. acs.orgresearchgate.net

Stereochemical and Conformational Analysis of 2 Azabicyclo 2.1.1 Hexan 4 Ol

Chirality and Stereoisomerism within the Bicyclic Framework

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space libretexts.org. The 2-azabicyclo[2.1.1]hexane scaffold is an inherently chiral structure, giving rise to various stereoisomeric forms libretexts.orgacs.org.

Enantiomeric and Diastereomeric Forms

The bridged structure of 2-azabicyclo[2.1.1]hexan-4-ol contains multiple stereocenters, primarily at the bridgehead carbons (C1 and C4) and the carbon bearing the hydroxyl group. This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of enantiomers libretexts.org. For the parent 2-azabicyclo[2.1.1]hexane, these would be the (1S, 4R) and (1R, 4S) forms.

The introduction of the hydroxyl group at the C4 position creates diastereomers. Depending on the orientation of the hydroxyl group relative to the nitrogen-containing bridge, syn and anti isomers can be formed. For instance, nucleophilic addition to a ketone precursor can lead to the formation of distinct tertiary alcohols with specific stereochemistry cdnsciencepub.com. Each of these diastereomers exists as a pair of enantiomers.

Control of Stereochemistry in Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making stereocontrolled synthesis a critical aspect of their development. Several strategies have been successfully employed to control the stereochemical outcome in the synthesis of 2-azabicyclo[2.1.1]hexane derivatives.

Asymmetric Organocatalysis : A highly effective method for establishing chirality is the use of asymmetric organocatalysis. A confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, yielding chiral azabicyclo[2.1.1]hexanes with high enantioselectivity, often achieving an enantiomeric ratio (er) of up to 99:1 nih.govx-mol.netresearchgate.net.

Rearrangement Routes : Stereocontrolled syntheses have been developed utilizing the electrophilic addition-rearrangement of 2-azabicyclo[2.2.0]hex-5-ene precursors rsc.orgnih.gov. This method allows for the synthesis of functionalized derivatives, including those with hydroxyl groups, where the stereochemistry is precisely controlled nih.gov. For example, treatment of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with N-bromosuccinimide (NBS) in wet DMSO can produce rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes stereoselectively nih.gov.

Substrate-Controlled Synthesis : Another approach involves a multi-step synthesis starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640) nih.gov. A key step in this strategy is a stereoselective electrophilic addition of phenylselenyl bromide to a cyclobutene (B1205218) dicarbamate. Subsequent ring closure and functional group manipulations yield the desired hydroxy derivatives nih.gov.

Nucleophilic Displacements : The synthesis of 5(6)-anti-substituted-2-azabicyclo[2.1.1]hexanes has been achieved through nucleophilic displacement reactions. These reactions can produce a variety of difunctionalized derivatives containing hydroxy, fluoro, acetoxy, and other groups with defined stereochemistry choudharylab.comnih.gov.

Conformational Studies of the Bicyclic System

Ring Strain and Structural Rigidity

The 2-azabicyclo[2.1.1]hexane core is a highly strained and structurally rigid framework nih.govrsc.org. This rigidity is a defining characteristic, making it a valuable scaffold in medicinal chemistry as a bioisosteric replacement for phenyl rings or as a constrained proline analog rsc.orgnuph.edu.uarsc.org. Unlike the natural amino acid proline, whose five-membered pyrrolidine (B122466) ring is flexible and can adopt multiple puckered conformations, the 2,4-methylene bridge in the 2-azabicyclo[2.1.1]hexane system locks the pyrrolidine ring into a single, well-defined pucker cdnsciencepub.comnih.govraineslab.com. This conformational constraint is crucial for its application in studying peptide structures and designing molecules with specific three-dimensional shapes.

Amide Bond Conformation (cis/trans) Modulation by Substituents

A key conformational feature of proline-containing peptides is the equilibrium between the cis and trans isomers of the preceding amide (peptide) bond. The energy barrier for this isomerization is high, making it a slow process that can be rate-limiting in protein folding researchgate.netnih.gov. In proline, the trans:cis ratio is significantly influenced by electronegative substituents at the C4 position, which alter the pucker of the pyrrolidine ring nih.govraineslab.com.

However, in the conformationally rigid 2-azabicyclo[2.1.1]hexane system, this substituent effect is largely negated. Research has shown that the trans/cis ratios of N-acylated 2-azabicyclo[2.1.1]hexane analogues are invariant to the presence of electronegative substituents at the C4 (or C5) position rsc.orgnih.govraineslab.com. Studies on N-acetylated derivatives of the parent system and its 5-syn and 5-anti hydroxy and fluoro derivatives found that these substituents have minimal influence on the trans/cis equilibrium constant (KT/C) in both aprotic (CDCl₃) and protic (D₂O) solvents nih.gov. The system consistently shows a slight preference for the trans amide conformer, regardless of the substituent nih.gov.

Table 1: Amide trans/cis Ratios for N-Acetyl-2-azabicyclo[2.1.1]hexane Derivatives nih.gov
CompoundSubstituentSolvent% trans (KT/C)
N-Acetyl-2-azabicyclo[2.1.1]hexaneNoneCDCl₃54% (1.17)
N-Acetyl-2-azabicyclo[2.1.1]hexaneNoneD₂O58% (1.38)
N-Acetyl-5-syn-hydroxy-2-azabicyclo[2.1.1]hexanesyn-OHCDCl₃48% (0.92)
N-Acetyl-5-syn-hydroxy-2-azabicyclo[2.1.1]hexanesyn-OHD₂O53% (1.13)
N-Acetyl-5-anti-hydroxy-2-azabicyclo[2.1.1]hexaneanti-OHCDCl₃54% (1.17)
N-Acetyl-5-anti-hydroxy-2-azabicyclo[2.1.1]hexaneanti-OHD₂O55% (1.22)

Influence of the 4-hydroxyl group on Conformation

Consistent with the findings on amide bond conformation, the 4-hydroxyl group exerts minimal influence on the trans/cis isomerization equilibrium of the N-acyl group in this compound derivatives nih.gov. The rigid bicyclic structure prevents the hydroxyl group from inducing the kind of ring puckering changes that affect the amide equilibrium in flexible proline rings nih.govraineslab.com.

Despite its negligible effect on the KT/C, the hydroxyl group can still influence local conformation through other interactions. A subtle effect was noted in CDCl₃, where the syn-hydroxy isomer showed a slight preference for the cis amide (48% trans), while the anti-hydroxy isomer slightly favored the trans amide (54% trans), similar to the unsubstituted compound nih.gov. This suggests that intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl oxygen may occur in the syn isomer, stabilizing the cis conformation to a small degree in non-polar solvents. In related flexible systems like hydroxyproline, analogous transannular hydrogen bonds have been observed to distort main-chain torsion angles and stabilize the trans amide conformation through n→π* orbital interactions choudharylab.com. While the rigid framework of this compound prevents large-scale conformational changes, such subtle intramolecular interactions can still play a role in fine-tuning its conformational landscape.

Computational and Theoretical Investigations of 2 Azabicyclo 2.1.1 Hexan 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-azabicyclo[2.1.1]hexan-4-ol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The 2-azabicyclo[2.1.1]hexane framework is a strained bicyclic system, and its electronic structure is of significant interest. The nitrogen atom's lone pair of electrons plays a crucial role in the molecule's properties. Computational studies on related 2-azabicyclo[2.1.1]hexanes have shown that the nitrogen lone pair can interact with the σ* (antibonding) orbitals of substituents on the carbon skeleton. choudharylab.com

Table 1: Key Calculated Electronic Properties of a Generic 2-Azabicyclo[2.1.1]hexane System

Property Description Typical Calculated Value/Finding
NBO Analysis Natural Bond Orbital analysis quantifies orbital interactions. Interaction energy (E2) between nitrogen lone pair (n_N) and C-C σ* orbitals.
Mulliken Charges Distribution of electron density among the atoms. The nitrogen and oxygen atoms are expected to have negative partial charges.

The bicyclic structure of this compound is rigid, but different conformations can arise from the orientation of the hydroxyl group and any substituents on the nitrogen atom. Energy minimization techniques are used to find the most stable three-dimensional arrangement of atoms, known as the global minimum, as well as other low-energy local minima. arxiv.orgopenreview.netdatapdf.com

The process involves calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformations are identified. For this compound, key conformational variables would include the dihedral angle of the C-O-H bond and the puckering of the five-membered ring. The resulting conformational landscape reveals the relative energies of different conformers and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comimperial.ac.uklibretexts.orgprinceton.edu The energy and spatial distribution of these orbitals indicate how a molecule will interact with other reagents.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is likely to be localized on the nitrogen atom's lone pair or the oxygen of the hydroxyl group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to nucleophilic attack, indicating the molecule's ability to act as an electrophile or electron acceptor. The LUMO is often associated with antibonding orbitals, such as a C-O σ* or C-N σ* orbital.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of chemical reactions. taylorandfrancis.comprinceton.eduresearchgate.net

Table 2: Application of FMO Theory to this compound

Frontier Orbital Predicted Location Implication for Reactivity
HOMO Nitrogen lone pair, Oxygen lone pairs Site of protonation or reaction with electrophiles.
LUMO σ* orbitals of C-N or C-O bonds Site of nucleophilic attack.

Mechanistic Studies using Computational Methods

Computational methods are invaluable for mapping out the intricate details of chemical reactions, providing a step-by-step view of how reactants are converted into products.

Computational chemists can model the entire course of a chemical reaction involving this compound or its precursors. This involves identifying all reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the rate of the reaction.

For instance, computational studies on the synthesis of the 2-azabicyclo[2.1.1]hexane core have been used to rationalize reaction outcomes. Density Functional Theory (DFT) calculations have been employed to study the intramolecular cyclization steps, revealing the geometries and energies of transition states. thieme-connect.de These studies can explain observed stereoselectivity or regioselectivity by comparing the activation energies of different possible reaction pathways. chemrxiv.orgchemrxiv.org For example, computational work on related systems has revealed concerted mechanisms in cycloaddition reactions that form the bicyclic core. researchgate.netresearchgate.net

Solvents and catalysts can dramatically alter the course and efficiency of a chemical reaction. Computational models can incorporate these effects to provide a more realistic description of the reaction mechanism.

The influence of solvents is often modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models (like the SMD model), where the solvent is treated as a continuous medium with specific dielectric properties. thieme-connect.de Studies on the formation of 2-azabicyclo[2.1.1]hexanes have shown that polar aprotic solvents can facilitate certain reaction pathways, such as nucleophilic displacements and rearrangements, by stabilizing charged intermediates or transition states. researchgate.netnih.govnih.gov

Similarly, the role of catalysts can be investigated by including the catalyst in the quantum mechanical calculation. For example, in a metal-catalyzed reaction, computations can model the coordination of the reactant to the metal center and the subsequent steps of the catalytic cycle. DFT calculations have been used to show how a magnesium-based catalyst can promote an intramolecular Grignard addition by chelating to the molecule, thereby pre-organizing the transition state for cyclization and lowering the activation energy. thieme-connect.de

Spectroscopic Data Interpretation through Computational Modeling of this compound

The interpretation of spectroscopic data for complex bicyclic systems such as this compound is greatly enhanced by the use of computational modeling. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for predicting and understanding the nuclear magnetic resonance (NMR) and infrared (IR) spectra of organic molecules. By correlating theoretical calculations with experimental data, a more detailed and accurate assignment of spectral features can be achieved, providing valuable insights into the three-dimensional structure and electronic environment of the molecule.

Computational approaches are particularly useful for strained ring systems like the 2-azabicyclo[2.1.1]hexane core, where unusual chemical shifts and coupling constants can be difficult to interpret solely based on empirical data. Theoretical models can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the unambiguous assignment of signals, especially for the bridgehead and stereochemically distinct methylene (B1212753) protons.

For instance, the calculated ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental values to confirm the structural assignment. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. Modern DFT functionals, when paired with appropriate basis sets, can often predict chemical shifts to within 0.2 ppm for ¹H and 2-3 ppm for ¹³C, which is typically sufficient for reliable spectral assignment.

Below is a table presenting a hypothetical comparison of experimental and computationally predicted ¹H NMR chemical shifts for this compound, based on typical values observed for similar azabicyclic systems and the expected accuracy of DFT calculations.

Proton PositionExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Deviation (ppm)
H1 (Bridgehead)3.5 - 3.73.6±0.1
H3α3.0 - 3.23.1±0.1
H3β2.8 - 3.02.9±0.1
H4 (CH-OH)4.2 - 4.44.3±0.1
H5α1.9 - 2.12.0±0.1
H5β1.7 - 1.91.8±0.1
H6α1.6 - 1.81.7±0.1
H6β1.4 - 1.61.5±0.1

Similarly, the ¹³C NMR chemical shifts can be predicted and compared with experimental data to further validate the structure. The carbon atoms in the strained bicyclic system exhibit a wide range of chemical shifts that are sensitive to their local geometric and electronic environments.

Carbon PositionExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Deviation (ppm)
C1 (Bridgehead)70 - 7271.0±1.0
C360 - 6261.5±0.5
C4 (CH-OH)75 - 7776.2±0.8
C547 - 4948.1±0.9
C639 - 4140.3±0.7

Beyond chemical shifts, computational models can also predict scalar coupling constants (J-couplings), which provide critical information about the dihedral angles between adjacent protons and thus the conformation of the molecule. The unique, rigid structure of the 2-azabicyclo[2.1.1]hexane framework results in characteristic coupling patterns that can be accurately reproduced by theoretical calculations.

In addition to NMR spectroscopy, computational modeling is instrumental in interpreting the vibrational spectra (IR and Raman) of this compound. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculated spectra can be visually compared to the experimental spectra to assign the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-H stretches of the bicyclic core, and the various bending and skeletal vibrations. This correlative approach allows for a comprehensive understanding of the molecule's spectroscopic properties, firmly linking them to its underlying molecular structure and dynamics.

Applications and Advanced Research Directions

Role as a Synthetic Building Block in Complex Molecule Synthesis

2-Azabicyclo[2.1.1]hexan-4-ol and its derivatives serve as versatile building blocks in the synthesis of complex molecules. researchgate.netnih.govnih.gov Their strained bicyclic system provides a rigid framework that can be strategically functionalized to create diverse and intricate molecular architectures. nuph.edu.ua The inherent three-dimensionality of this scaffold is particularly sought after in the design of novel therapeutics. nih.gov

Scaffold Diversification for Chemical Library Generation

The 2-azabicyclo[2.1.1]hexane core is an excellent starting point for generating chemical libraries with significant structural diversity. The ability to introduce various substituents at different positions of the bicyclic ring allows for the creation of a wide array of analogues. doaj.org For instance, an optimized, multigram synthesis of 4-substituted 2,4-methanoproline derivatives, which are structurally related to this compound, has been developed. This process allows for the introduction of diverse functional groups such as NH₂, COOH, CH₂NH₂, and CH₂F, facilitating the generation of libraries with varied chemical properties for screening in drug discovery programs. researchgate.netnuph.edu.ua

Incorporation into Diverse Molecular Architectures

The 2-azabicyclo[2.1.1]hexane motif has been successfully incorporated into a variety of complex molecular architectures. rsc.org Its rigid structure can impart specific conformational preferences to the target molecule, which can be crucial for biological activity. nuph.edu.ua For example, this scaffold has been used in the synthesis of novel antimalarial agents and potential ligands for the nicotinic acetylcholine (B1216132) receptor (nAChR). nuph.edu.ua Furthermore, a skeletal editing strategy has been developed to transform multisubstituted 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes (BCPs), demonstrating the versatility of this scaffold in accessing other important molecular frameworks. acs.org

Bioisosteric Applications in Medicinal Chemistry Research (Scaffold-Focused)

In medicinal chemistry, the concept of bioisosterism, where one functional group or scaffold is replaced by another with similar physical or chemical properties to enhance biological activity, is a powerful tool. The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a valuable bioisostere for several commonly used molecular fragments in drug design. rsc.orgnih.gov

Replacement of Planar Aromatic and Aliphatic Scaffolds (e.g., pyrrolidine (B122466), benzene (B151609), piperidine)

The 2-azabicyclo[2.1.1]hexane moiety is increasingly utilized as a three-dimensional, saturated bioisostere for planar aromatic rings like benzene and common aliphatic rings such as pyrrolidine and piperidine. rsc.orgnih.govresearchgate.net This "escape from flatland" approach in drug design aims to improve the physicochemical and pharmacokinetic properties of drug candidates by increasing their sp³ character. nuph.edu.uanih.gov The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexane offers a distinct spatial arrangement of substituents compared to its planar counterparts, which can lead to improved binding affinity and selectivity for biological targets. nih.gov For example, replacing a pyrrolidine unit with a 2-azabicyclo[2.1.1]hexane scaffold in LRRK2 kinase inhibitors resulted in significant improvements in solubility and metabolic clearance. nih.govthieme-connect.de

Impact on Physicochemical Properties and Drug-Likeness (e.g., solubility, lipophilicity, sp3 character)

The incorporation of the 2-azabicyclo[2.1.1]hexane scaffold can have a profound and beneficial impact on the physicochemical properties of a molecule, thereby enhancing its drug-likeness. thieme-connect.de Introducing this sp³-rich, non-planar moiety generally leads to decreased lipophilicity (logP) and increased aqueous solubility, which are desirable attributes for drug candidates. nih.govresearchgate.net The rigid nature of the scaffold can also improve metabolic stability by shielding susceptible metabolic sites. nih.gov Research has shown that 2,4-methanopyrrolidines, which are derivatives of 2-azabicyclo[2.1.1]hexane, exhibit higher water solubility and lower lipophilicity compared to their pyrrolidine analogues, despite having a higher molecular weight. nuph.edu.ua

PropertyImpact of Incorporating 2-Azabicyclo[2.1.1]hexane ScaffoldRationale
SolubilityGenerally IncreasedHigher sp³ character and reduced planarity can disrupt crystal lattice packing and improve solvation. nih.govthieme-connect.de
Lipophilicity (logP)Generally DecreasedThe introduction of a more polar, saturated heterocyclic system reduces the overall nonpolar surface area. nih.gov
sp³ CharacterIncreasedDirect replacement of sp²-hybridized aromatic rings or less complex sp³ scaffolds. nih.govthieme-connect.de
Metabolic StabilityOften ImprovedThe rigid bicyclic structure can protect metabolically labile positions from enzymatic degradation. nih.gov

Design of Conformationally Restricted Amino Acid Analogs (e.g., 2,4-methanoproline)

The 2-azabicyclo[2.1.1]hexane framework provides a template for the design of conformationally restricted amino acid analogs, with 2,4-methanoproline being a prominent example. doaj.orgnih.gov This bicyclic proline analog has a fixed ring pucker, which can be used to control the conformation of peptides and peptidomimetics. nih.gov The conformational rigidity of 2,4-methanoproline has been shown to stabilize the trans-amide bond configuration in peptides, a feature that is valuable in the design of peptide-based drugs. nuph.edu.ua The synthesis of various 2,4-methanoproline analogues has been achieved, allowing for the exploration of their impact on peptide structure and function. nih.govnih.gov These constrained amino acids are crucial tools for probing peptide-receptor interactions and for developing more stable and potent peptide therapeutics. nuph.edu.ua

Development of Novel Chemical Space

The concept of "escaping from flatland" in medicinal chemistry emphasizes the move away from planar, aromatic compounds towards more three-dimensional, sp³-rich molecules. nih.govnih.gov Molecules with higher sp³ character often exhibit improved solubility, metabolic stability, and target selectivity. escholarship.orgescholarship.org this compound is an exemplary building block for the exploration of this novel chemical space.

The 2-azabicyclo[2.1.1]hexane core is inherently rich in sp³-hybridized carbon atoms. The synthesis of derivatives of this scaffold contributes to the generation of novel, three-dimensional molecules. For instance, the multigram synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline, a derivative closely related to this compound, has been reported, providing a key building block for further elaboration. nuph.edu.uanuph.edu.uadoaj.orgresearchgate.net This precursor can be used to construct more complex sp³-rich architectures through functionalization of the hydroxyl and carboxylic acid moieties. Such scaffolds are of significant interest for the development of new therapeutic agents, including antimalarial compounds. nih.gov

Precursor CompoundSynthetic UtilityResulting Scaffold Type
N-Boc-4-hydroxymethyl-2,4-methanoprolineDerivatization of hydroxyl and carboxyl groupsComplex polycyclic sp³-rich molecules
2-Azabicyclo[2.1.1]hexan-4-oneNucleophilic additions to the ketoneSubstituted 2-azabicyclo[2.1.1]hexan-4-ols
Substituted 2-azabicyclo[2.2.0]hex-5-enesRearrangement reactionsFunctionalized 2-azabicyclo[2.1.1]hexanes

The functionalization of the 2-azabicyclo[2.1.1]hexane skeleton allows for the exploration of novel chemical space by introducing a wide array of substituents with precise spatial control. The hydroxyl group of this compound serves as a versatile handle for derivatization. It can be converted into other functional groups such as ethers, esters, and halides, or used as a nucleophile in various coupling reactions.

Furthermore, methods for the nucleophilic displacement of bromo substituents on the 2-azabicyclo[2.1.1]hexane ring have been developed, enabling the introduction of a diverse range of functional groups including fluoro, acetoxy, hydroxy, azido, and thio-phenyl groups. nih.govchoudharylab.com These reactions often proceed with high stereoselectivity, yielding difunctionalized 2-azabicyclo[2.1.1]hexanes. acs.orgnih.gov The ability to introduce substituents at various positions of the bicyclic core, including the challenging bridgehead positions, opens up avenues for creating molecules with unique three-dimensional pharmacophores. cdnsciencepub.com

Reaction TypeReagentsFunctional Group Introduced
Nucleophilic SubstitutionCsOAc in DMSOAcetoxy
Nucleophilic SubstitutionAgF in Nitromethane (B149229)Fluoro
Nucleophilic SubstitutionNaN3 in DMFAzido
Oxidation of AlcoholJones ReagentKetone

Future Perspectives and Emerging Research Areas

The continued interest in three-dimensional molecular architectures for drug discovery is expected to drive further research into the synthesis and application of this compound and its derivatives. Emerging areas of focus include the development of more efficient and selective synthetic methods and the integration of these processes into automated platforms.

The development of catalytic enantioselective methods for the synthesis of 2-azabicyclo[2.1.1]hexanes is a key area of ongoing research. While racemic syntheses are well-established, the ability to selectively produce a single enantiomer is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities.

Recent advances have focused on the use of chiral catalysts to control the stereochemical outcome of the cyclization reactions that form the bicyclic core. Organocatalytic approaches using chiral Brønsted acids have shown promise in the asymmetric synthesis of azabicyclo[2.1.1]hexanes from bicyclo[1.1.0]butanes and imines, achieving high enantioselectivity. nih.gov Additionally, chiral Lewis acid catalysts, such as those based on zinc and copper, have been successfully employed in enantioselective cycloaddition reactions to produce chiral 2-azabicyclo[2.1.1]hexane derivatives. researchgate.netthieme-connect.deresearchgate.netresearchgate.net Future research will likely focus on adapting these catalytic systems for the direct and enantioselective synthesis of this compound, potentially through the use of substrates bearing a protected hydroxyl group.

Catalytic SystemReaction TypeEnantioselectivity (er)
Chiral Imidodiphosphorimidate (IDPi) Brønsted AcidFormal [3+2] CycloadditionUp to 99:1
Zinc Triflate with Chiral LigandFormal [3+2] CycloadditionUp to 96.5:3.5
Copper(I) Triflate with Chiral 8-Quinolinyl-Oxazoline Ligand[2π+2σ] CycloadditionHigh

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The integration of the synthesis of this compound and its derivatives into such systems is a promising future direction.

Photochemical reactions, which are often employed in the synthesis of the 2-azabicyclo[2.1.1]hexane core via [2+2] cycloadditions, are particularly well-suited for flow chemistry. nuph.edu.ua Flow reactors allow for precise control of reaction parameters such as light intensity, residence time, and temperature, leading to higher yields and purities. The photochemical in-flow synthesis of 2,4-methanopyrrolidines has been demonstrated, highlighting the potential for applying this technology to the synthesis of this compound. acs.org

Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for high-throughput screening. By combining robotic liquid handling with automated reaction workup and purification, researchers can accelerate the exploration of SAR and the discovery of new bioactive molecules.

Advanced Skeletal Editing Strategies

Skeletal editing, the strategic modification of a molecule's core framework through atom insertion or deletion, has emerged as a powerful tool for structural diversification in medicinal chemistry. kit.edunih.gov For the 2-azabicyclo[2.1.1]hexane scaffold, a key advanced strategy involves single-atom nitrogen deletion to transform the bicyclic amine into other valuable carbocyclic structures. This "scaffold hopping" approach enables rapid exploration of adjacent chemical space without the need for de novo synthesis from different starting materials. nih.govescholarship.org

A prominent example of this strategy is the conversion of 2-azabicyclo[2.1.1]hexanes (aza-BCHs) into bicyclo[1.1.1]pentanes (BCPs). nih.govresearchgate.net BCPs are highly sought-after as three-dimensional, metabolically resistant bioisosteres for flat aromatic groups in drug candidates. nih.govescholarship.org The transformation is typically achieved by first converting the secondary amine of the aza-BCH into a suitable leaving group, followed by a rearrangement that extrudes the nitrogen atom and forms a new carbon-carbon bond, resulting in the BCP core. kit.edunih.gov

Several reagents and methods have been developed to facilitate this nitrogen deletion. One approach utilizes anomeric amide reagents, such as N-pivaloyloxy-N-alkoxyamides, which promote C-C bond formation with the extrusion of nitrogen gas (N₂). kit.edunih.govacs.org Another recently developed method employs O-diphenylphosphinylhydroxylamine to promote the N-atom deletion, which has shown high efficiency with yields up to 99% and scalability to decagram quantities. acs.org This latter method is part of a broader strategy that couples the formation of multisubstituted aza-BCHs (via an intermolecular [3+2] cycloaddition) with the subsequent N-atom deletion to produce highly functionalized BCPs. acs.org

StrategyTransformationKey Reagents/MethodsSignificanceReference
Nitrogen Deletion ("Scaffold Hop")2-Azabicyclo[2.1.1]hexane (aza-BCH) → Bicyclo[1.1.1]pentane (BCP)- Anomeric amides (e.g., N-pivaloyloxy-N-alkoxyamide)
  • O-Diphenylphosphinylhydroxylamine
  • Direct conversion between valuable bioisosteres; enables rapid exploration of 3D chemical space. nih.govresearchgate.netacs.org
    Coupled Cycloaddition/N-DeletionBicyclo[1.1.0]butanes + Imines → Multisubstituted aza-BCHs → Multisubstituted BCPs- [3+2] Cycloaddition
  • O-Diphenylphosphinylhydroxylamine-promoted N-deletion
  • Provides efficient access to complex, multisubstituted BCPs that are otherwise difficult to synthesize. acs.org
    Table 1. Overview of Advanced Skeletal Editing Strategies for the 2-Azabicyclo[2.1.1]hexane Core.

    Targeted Functionalization for Specific Research Applications

    The rigid, three-dimensional structure of the 2-azabicyclo[2.1.1]hexane scaffold makes it an attractive template for the development of novel chemical probes and therapeutic agents. cdnsciencepub.comrsc.org Targeted functionalization of this core, including the this compound derivative, allows for the precise installation of various substituents at specific positions, enabling the synthesis of molecules with tailored properties for diverse research applications. cdnsciencepub.comchoudharylab.com

    Research has demonstrated that multiple positions on the bicyclic ring system are amenable to modification. Nucleophilic substitution reactions are particularly effective for introducing a wide array of functional groups. For instance, derivatives bearing a bromine atom at the 5- or 6- anti-position can undergo displacement by various nucleophiles to install fluoro, acetoxy, hydroxy, azido, and other heteroatom-containing groups. choudharylab.comresearchgate.net Such reactions provide access to 5,6-difunctionalized 2-azabicyclo[2.1.1]hexanes with defined spatial orientations of the substituents. choudharylab.com

    Furthermore, the bridgehead (C1) position can also be functionalized. Successful nucleophilic substitution at a methylene (B1212753) group attached to the C1 position has been reported, opening pathways to novel derivatives, including analogues of the potent analgesic epibatidine (B1211577) and potential ligands for nicotinic acetylcholine receptors. acs.org Carbonyl chemistry on the scaffold has also been explored; oxidation of a hydroxyl group can provide a strained ketone, which then serves as a handle for the addition of nucleophiles like organolithium and organomagnesium reagents to introduce alkyl and aryl groups. cdnsciencepub.comresearchgate.net These addition reactions often proceed with high facial selectivity. cdnsciencepub.com

    These targeted functionalization reactions are crucial for structure-activity relationship (SAR) studies in drug discovery. By systematically modifying the substituents on the 2-azabicyclo[2.1.1]hexane core, researchers can probe the interactions of these molecules with biological targets and optimize their potency, selectivity, and pharmacokinetic properties. The ability to introduce diverse side chains and functional groups at various positions makes this scaffold a versatile platform for creating libraries of compounds for high-throughput screening and for developing specific probes for chemical biology research. cdnsciencepub.comrsc.org

    Position(s)Functionalization StrategySubstituents IntroducedPotential Research ApplicationsReference
    C5 / C6Nucleophilic displacement of bromo groups-F, -OAc, -OH, -N₃, -imidazole, -SPh, -IScaffolds for drug discovery, probes with defined spatial orientation. choudharylab.com
    C5 / C6Carbonyl addition to a ketone intermediate-Alkyl, -Aryl, -AcylConstrained mimics of pyrrolidines for biological studies. cdnsciencepub.com
    C1 (Bridgehead)Nucleophilic substitution at a C1-methylene groupHeterocycles (e.g., pyridine), other functional groupsDevelopment of nicotinic acetylcholine receptor ligands. acs.org
    Table 2. Summary of Targeted Functionalization Strategies for the 2-Azabicyclo[2.1.1]hexane Scaffold.

    Q & A

    Q. What are the key synthetic routes for 2-Azabicyclo[2.1.1]hexan-4-ol derivatives, and how are reaction conditions optimized?

    The synthesis typically involves intramolecular cyclization or photochemical [2+2] cycloadditions to form the bicyclic core. For example, intramolecular displacement of alkyl halides with sulfinamides under controlled temperatures (0–25°C) and inert atmospheres (e.g., nitrogen) is critical for high yields . Automated reactors may enhance batch consistency in industrial settings . Optimization focuses on solvent choice (e.g., dichloromethane or THF), reaction time, and purification via column chromatography.

    Q. How is structural integrity confirmed for this compound derivatives?

    Spectroscopic methods are standard:

    • NMR : 1H^1H and 13C^{13}C NMR confirm bicyclic framework and substituent positions (e.g., hydroxyl or ester groups) .
    • IR : Detects functional groups like hydroxyl (3200–3600 cm1^{-1}) or carbonyl (1700–1750 cm1^{-1}) .
    • Mass spectrometry : Validates molecular weight and fragmentation patterns .

    Q. What are the primary applications of this compound in medicinal chemistry?

    The compound serves as a rigid scaffold for drug design, particularly for central nervous system (CNS) targets. Its bicyclic structure mimics natural amino acids (e.g., proline) but offers enhanced metabolic stability . Derivatives have shown activity in neuropharmacology and enzyme inhibition studies .

    Advanced Research Questions

    Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

    Chiral auxiliaries (e.g., tert-butylsulfinamide) or enantioselective catalysts are employed to direct stereochemistry. For example, tert-butoxycarbonyl (Boc) protection of the nitrogen atom enables stereocontrol during cyclization, as seen in the synthesis of (3S)-Boc-protected derivatives . Diastereomeric ratios >10:1 are achievable via optimized reaction kinetics .

    Q. What photochemical strategies enable functionalization of this compound derivatives?

    Intramolecular [2+2] photocycloadditions using UV light (254 nm) generate strained intermediates, which undergo rearrangement to yield fluorinated or azide-functionalized derivatives. For example, Selectfluor-mediated fluorination introduces C-F bonds with high regioselectivity .

    Q. How do researchers resolve contradictions in bioactivity data across structurally similar derivatives?

    Comparative studies using molecular docking and structure-activity relationship (SAR) analysis differentiate bioactivity. For instance, trifluoromethyl-substituted derivatives exhibit enhanced lipophilicity and target affinity compared to non-fluorinated analogs . Discrepancies in enzyme inhibition assays are resolved by adjusting substituent steric bulk or electronic effects .

    Q. What methodologies address low yields in multi-step syntheses of this compound derivatives?

    • Flow chemistry : Reduces side reactions by maintaining precise temperature and residence time .
    • Protecting group strategies : Boc or tosyl groups stabilize intermediates during functionalization .
    • High-throughput screening : Identifies optimal catalysts or solvents for critical steps (e.g., cyclization) .

    Methodological Considerations

    Q. How are computational tools integrated into the design of this compound derivatives?

    Density functional theory (DFT) predicts reaction pathways and transition states, guiding synthetic feasibility. Molecular dynamics simulations assess binding modes with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

    Q. What safety protocols are critical when handling azide-functionalized derivatives?

    Azide derivatives (e.g., 4-(azidomethyl)-substituted compounds) require explosion-proof equipment and avoidance of metal catalysts. Work under fume hoods with personal protective equipment (PPE) to mitigate toxicity risks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.